molecular formula C19H17N3O4 B2729557 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034613-50-6

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2729557
CAS No.: 2034613-50-6
M. Wt: 351.362
InChI Key: NCXKUMAXWGNRLH-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a synthetic chemical reagent offered for early-stage research and investigation. This compound features a urea core functionalized with two distinct heteroaromatic substituents: a benzodioxole group and a furan-containing pyridyl group. The benzodioxole moiety is a privileged structure in medicinal chemistry, known to be present in compounds with a range of bioactivities . Similarly, the 3-(furan-2-yl)pyridine group contributes to the molecule's potential as a scaffold for probing biological interactions. While the specific biological profile and mechanism of action for this exact urea derivative are not yet fully characterized in the public scientific literature, compounds with analogous structural features have been investigated for various pharmacological activities. For instance, 1,3-diarylpyrazole analogues have been identified as autophagy inducers and have shown relevant cytotoxicity and antiparasitic activities in vitro . Furthermore, urea derivatives are a well-explored class in drug discovery, often serving as key pharmacophores. Researchers may find this compound valuable for screening in custom bioassays, as a building block in chemical synthesis, or for exploring structure-activity relationships (SAR) in projects targeting specific biological pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for all research involving this compound, including the verification of its identity, purity, and suitability for a specific purpose.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-19(21-9-13-3-4-17-18(7-13)26-12-25-17)22-10-14-6-15(11-20-8-14)16-2-1-5-24-16/h1-8,11H,9-10,12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXKUMAXWGNRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and furan-2-ylpyridine intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea exhibits a range of biological activities:

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of benzo[d][1,3]dioxole have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis through modulation of signaling pathways associated with cell survival and death . The unique combination of structural features may enhance its efficacy against specific cancer types.

Cholinesterase Inhibition

Similar compounds have shown inhibitory activity against acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. The potential for enhancing cognitive function through such mechanisms warrants further investigation .

Similar Compounds

Compound NameStructural FeaturesNotable Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-ylmethyl)ureaLacks furan moietyAltered bioactivity
1-(Benzo[d][1,3]dioxol-5-yl)-3-thioureaContains thiourea linkageDifferent chemical properties

The presence of both benzodioxole and furan rings in this compound contributes to its unique biological activities compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological effects of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives exhibited IC₅₀ values ranging from 0.0033 to 0.046 μg/mL against E. coli DNA gyrase, indicating potent antibacterial activity .
  • Anticancer Mechanism Investigation : Research indicated that certain derivatives induced apoptosis in cancer cells through specific signaling pathway modulation .

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic structures allow it to bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Compound Name Core Structure Key Functional Groups Biological Activity Synthesis Highlights Reference
Target Compound Urea Benzo[d][1,3]dioxol-5-ylmethyl, (5-(furan-2-yl)pyridin-3-yl)methyl Not reported Likely involves coupling of amine precursors (analogous to urea-forming reactions) N/A
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1-(tosyl)-1H-pyrazole (6a) Pyrazoline Benzo[d][1,3]dioxol-5-yl, furan-2-yl, tosyl Antimicrobial Tosylation with p-toluenesulfonyl chloride in THF at 10–20°C
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)... Pyrrole carboxamide Benzo[d][1,3]dioxol-5-ylmethyl, pyridin-3-yl, pyrrole Not reported Carboxamide coupling via activated acid intermediates
6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine Pyridine Benzo[d][1,3]dioxol-5-yl, ethynyl, methoxy Antiviral (HCV focus) Sonogashira coupling under Pd catalysis
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-one Piperidine Benzo[d][1,3]dioxol-5-ylmethyl, ketone Not reported Nucleophilic substitution with piperonyl chloride and K₂CO₃ in DMF

Key Observations :

  • Urea vs.
  • Furan vs. Other Heterocycles : The furan-2-yl group in the target compound differs from ethynyl ( ) or tosyl ( ) substituents in analogs, which could modulate electronic properties and solubility.
  • Synthetic Complexity : The pyridine-furan-urea architecture likely requires multi-step synthesis, similar to Pd-catalyzed cross-couplings ( ) or nucleophilic substitutions ( ).
Physicochemical Data (Inferred):
  • Molecular Weight : ~407 g/mol (calculated).
  • Solubility : Likely low aqueous solubility due to aromatic and hydrophobic groups; DMSO or THF may be suitable solvents (analogous to ).
  • Stability : The urea group may confer sensitivity to hydrolysis under acidic/basic conditions.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea, with the CAS number 2034613-50-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H17N3O4
  • Molecular Weight : 351.4 g/mol
  • Structural Features : The compound contains a benzo[d][1,3]dioxole moiety and a furan-substituted pyridine, which are known for their diverse pharmacological properties .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways :
    • Compounds with urea linkages often exhibit inhibitory effects on various enzymes. For instance, related compounds have shown potency against DNA gyrase and other essential bacterial enzymes .
  • Antiproliferative Effects :
    • Research indicates that derivatives with similar structural motifs can inhibit cancer cell proliferation. For instance, compounds containing the furan and pyridine moieties have demonstrated significant antiproliferative activity against several cancer cell lines, including MCF-7 and HCT116 .

Anticancer Activity

A series of assays were conducted to evaluate the anticancer potential of this compound:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.4Induction of apoptosis
HCT116 (Colon)6.5Cell cycle arrest
U87 MG (Glioblastoma)7.0Inhibition of PI3K/mTOR pathway
A549 (Lung)13.51Inhibition of proliferation

These results suggest that the compound may act as a potent anticancer agent through multiple pathways, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structural components also suggest potential antimicrobial properties:

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus>16Moderate activity
Streptococcus pyogenes8Significant inhibition

These findings indicate that while the compound exhibits some antimicrobial activity, further modifications may enhance its efficacy against specific pathogens .

Case Studies

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Cancer Treatment :
    • A study conducted on a series of urea derivatives indicated that modifications at the pyridine position significantly influenced antiproliferative activity. The most potent derivatives showed IC50 values comparable to established chemotherapeutic agents .
  • Enzyme Inhibition :
    • A comparative analysis with other urea derivatives revealed that this compound effectively inhibits key enzymes involved in bacterial DNA replication, suggesting its potential use as an antibiotic .

Q & A

Q. Core Techniques

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry. For example, benzodioxole protons appear as singlets (δ 5.9–6.1 ppm), while pyridinyl protons show splitting patterns (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Urea carbonyl stretches at ~1640–1680 cm1^{-1} distinguish it from amide byproducts .
  • GCMS/HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]+^+) and detects impurities (<2%) .

Q. Advanced Characterization

  • X-ray crystallography resolves stereochemical ambiguities, as demonstrated for structurally similar urea derivatives in .
  • HPLC-DAD/ELSD quantifies purity and identifies isomers (e.g., using C18 columns, acetonitrile/water mobile phase) .

How can researchers address discrepancies in spectral data (e.g., HRMS, NMR) during structural elucidation?

Q. Methodological Approach

  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
  • Isotopic pattern analysis : GCMS isotopic clusters confirm molecular formula mismatches, as seen in where EI-HRMS revealed a 0.03 Da deviation due to impurities .
  • Decoupling experiments : Selective 1H^1H-NMR decoupling clarifies overlapping signals in pyridinyl or furanyl regions .

What mechanistic insights explain the reactivity of the pyridinyl-furan moiety in nucleophilic or electrophilic reactions?

Theoretical Framework
The pyridinyl-furan system exhibits dual reactivity:

  • Electrophilic sites : Pyridine’s nitrogen directs electrophilic substitution (e.g., nitration at the 4-position) .
  • Nucleophilic furan : The furan oxygen stabilizes carbocations, enabling Friedel-Crafts alkylation .

Experimental Validation
Kinetic studies (e.g., UV-Vis monitoring of reaction rates) and deuterium labeling can map reaction pathways. highlights similar pyridine derivatives undergoing regioselective ether formation under basic conditions .

How can computational modeling (e.g., DFT, MD) predict the compound’s binding affinity or stability in biological systems?

Q. Advanced Computational Strategies

  • Docking simulations : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with aromatic binding pockets) .
  • Solubility prediction : COSMO-RS calculations estimate logP values to guide solvent selection .
  • Degradation studies : Molecular dynamics (MD) simulations predict hydrolytic stability of the urea bond at physiological pH .

What strategies resolve contradictions in bioactivity data across different assay systems (e.g., cell-free vs. cell-based)?

Q. Methodological Recommendations

  • Dose-response normalization : Standardize activity metrics (e.g., IC50_{50}) using internal controls .
  • Membrane permeability assays : Compare cell-free (e.g., fluorescence polarization) and cell-based (e.g., luciferase reporter) results to assess cellular uptake .
  • Metabolite screening : LC-MS identifies degradation products that may interfere with assays .

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